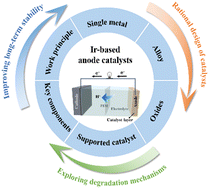Recent advances and perspectives of Ir-based anode catalysts in PEM water electrolysis
Energy Advances Pub Date: 2023-11-16 DOI: 10.1039/D3YA00492A
Abstract
Proton exchange membrane water electrolysis (PEMWE) is a promising sustainable hydrogen production technology that can be effectively coupled with intermittent renewable energy. Currently, iridium (Ir) based catalysts are used that can well balance catalytic activity and stability in water oxidation. Herein, our attention is directed to the recent progress of Ir-based catalysts employed in PEMWE. We first briefly outline the basic working principle of PEMWE, key components, and their functions in the devices. Then, the latest progress of Ir-based anode catalysts and their practical applications in PEMWE are introduced in detail from the aspects of Ir-based single metals, Ir-based alloys, Ir-based oxides, and some supported Ir-based catalysts. Finally, the current problems and challenges faced by Ir-based anode catalysts in future development are commented on. It is concluded that the intrinsic catalytic activity can be significantly improved through precise structural design, morphology control, and support selection. Due to the strong corrosion under acidic conditions, the anti-dissolution of Ir active species should be carefully considered for catalyst fabrication in the future. Hopefully, the current efforts can help understand the current state of Ir-based anode catalysts and develop novel and effective catalysts for application in practical PEMWE.


Recommended Literature
- [1] Comparison of cell disruption techniques prior to lipid extraction from Scenedesmus sp. slurries for biodiesel production using liquid CO2
- [2] Iridium(i)-catalyzed vinylic C–H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron†
- [3] Effect of grain size on electrochemical performance and kinetics of Co3O4 electrode materials†
- [4] Metallic anodes for next generation secondary batteries
- [5] Boron–noble gas covalent bonds in borenium and boronium compounds†
- [6] Considering the hexad of learning domains in the laboratory to address the overlooked aspects of chemistry education and fragmentary approach to assessment of student learning
- [7] On the signature of the hydrophobic effect at a single molecule level
- [8] The detrimental influence of bacteria (E. coli, Shigella and Salmonella) on the degradation of organic compounds (and vice versa) in TiO2 photocatalysis and near-neutral photo-Fenton processes under simulated solar light
- [9] Inside front cover
- [10] Computational identification of natural product inhibitors against EGFR double mutant (T790M/L858R) by integrating ADMET, machine learning, molecular docking and a dynamics approach†

Journal Name:Energy Advances
Research Products
-
CAS no.: 119823-35-7









